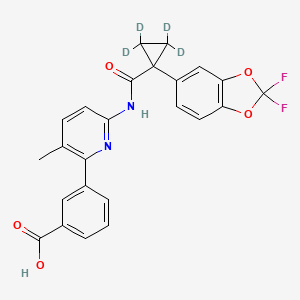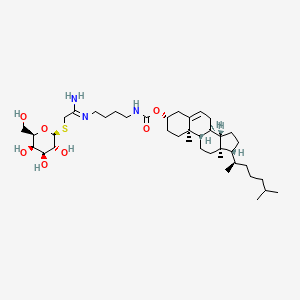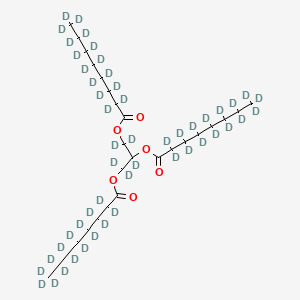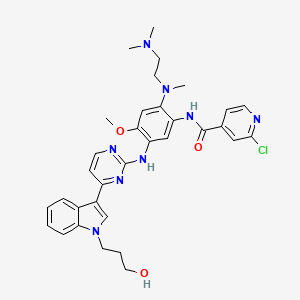
Egfr-IN-61
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr-IN-61 is a potent inhibitor of the epidermal growth factor receptor (EGFR) kinase. It has shown significant efficacy in inhibiting various EGFR mutations, including L858R/T790M and L858R/T790M/C797S, which are commonly associated with resistance to first-generation EGFR inhibitors . This compound has demonstrated antiproliferative activity against certain cancer cell lines, making it a promising candidate for cancer therapy .
Vorbereitungsmethoden
The preparation of Egfr-IN-61 involves several synthetic routes and reaction conditions. One of the methods includes the use of specific reagents and catalysts to achieve the desired chemical structure. The synthesis typically involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Egfr-IN-61 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Egfr-IN-61 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of EGFR kinase activity and to develop new EGFR inhibitors. In biology, it is used to investigate the role of EGFR in cell signaling and cancer progression. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancers that harbor EGFR mutations. Additionally, it has applications in the pharmaceutical industry for the development of new anticancer drugs .
Wirkmechanismus
Egfr-IN-61 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing the phosphorylation of tyrosine residues within the receptor’s intracellular domain. This inhibition disrupts the downstream signaling pathways that promote cell proliferation, survival, and metastasis. The molecular targets and pathways involved include the EGFR signaling pathway, which is crucial for the growth and survival of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Egfr-IN-61 is unique compared to other EGFR inhibitors due to its high potency against specific EGFR mutations, such as L858R/T790M and L858R/T790M/C797S. Similar compounds include gefitinib, erlotinib, afatinib, and osimertinib, which are also EGFR inhibitors used in cancer therapy. this compound has shown superior efficacy in overcoming resistance associated with these mutations .
Conclusion
This compound is a promising compound with significant potential in cancer therapy. Its unique properties and high potency against specific EGFR mutations make it a valuable tool for scientific research and a potential therapeutic agent for the treatment of cancers. Further research and development are needed to fully explore its applications and optimize its use in clinical settings.
Eigenschaften
Molekularformel |
C33H37ClN8O3 |
|---|---|
Molekulargewicht |
629.1 g/mol |
IUPAC-Name |
2-chloro-N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-[1-(3-hydroxypropyl)indol-3-yl]pyrimidin-2-yl]amino]-4-methoxyphenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C33H37ClN8O3/c1-40(2)15-16-41(3)29-20-30(45-4)27(19-26(29)37-32(44)22-10-12-35-31(34)18-22)39-33-36-13-11-25(38-33)24-21-42(14-7-17-43)28-9-6-5-8-23(24)28/h5-6,8-13,18-21,43H,7,14-17H2,1-4H3,(H,37,44)(H,36,38,39) |
InChI-Schlüssel |
XELFLRFPUQAHBD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C2=CC(=NC=C2)Cl)NC3=NC=CC(=N3)C4=CN(C5=CC=CC=C54)CCCO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


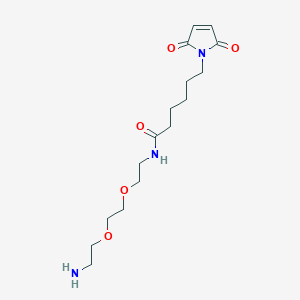
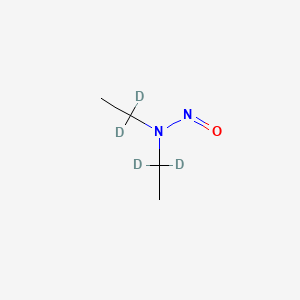
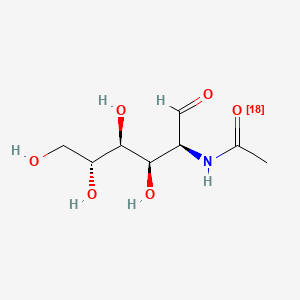
![disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12402813.png)
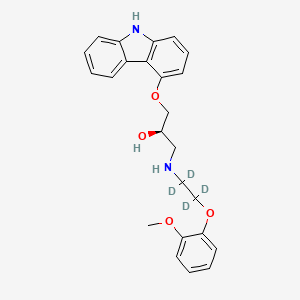
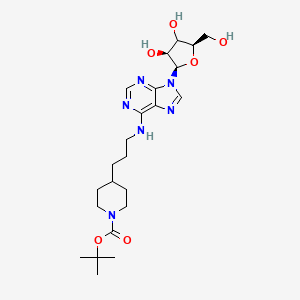

![N-[9-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12402830.png)
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate](/img/structure/B12402849.png)


